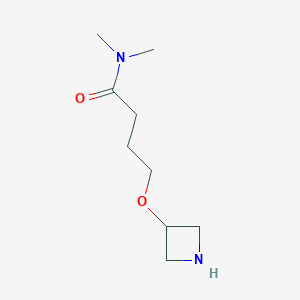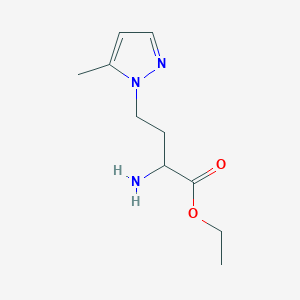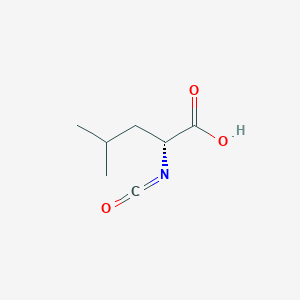
(R)-2-Isocyanato-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Isocyanato-4-methylpentanoic acid is an organic compound with a unique structure that combines an isocyanate group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of ®-2-amino-4-methylpentanoic acid with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group without affecting the carboxylic acid group. The reaction can be represented as follows:
(R)-2-Amino-4-methylpentanoic acid+Phosgene→(R)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of ®-2-Isocyanato-4-methylpentanoic acid may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled reaction environment. The process typically involves the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Isocyanato-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Acid Chlorides: React with the carboxylic acid group to form esters or amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
Wissenschaftliche Forschungsanwendungen
®-2-Isocyanato-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in modifying biomolecules through the isocyanate group, which can react with amino groups in proteins.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with specific properties, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of ®-2-Isocyanato-4-methylpentanoic acid primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The carboxylic acid group can also participate in reactions, such as esterification and amidation, to form various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Isocyanato-4-methylbutanoic acid: Similar structure but with a shorter carbon chain.
®-2-Isocyanato-4-methylhexanoic acid: Similar structure but with a longer carbon chain.
®-2-Isocyanato-4-methylpentanoic acid methyl ester: An ester derivative of the compound.
Uniqueness
®-2-Isocyanato-4-methylpentanoic acid is unique due to the presence of both an isocyanate group and a carboxylic acid group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in synthesis and material science.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2R)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
CQHZIIXKMUVQGO-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)N=C=O |
Kanonische SMILES |
CC(C)CC(C(=O)O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


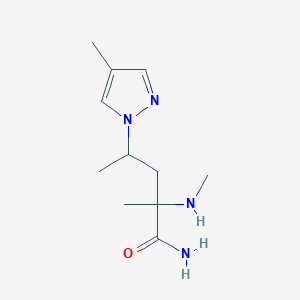
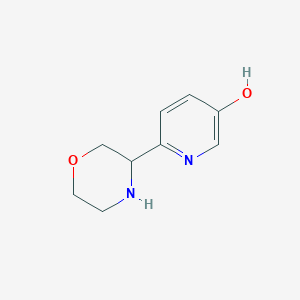
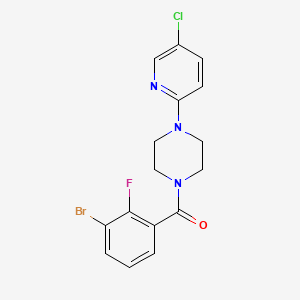
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
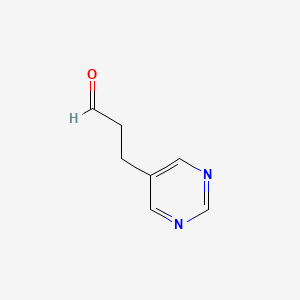
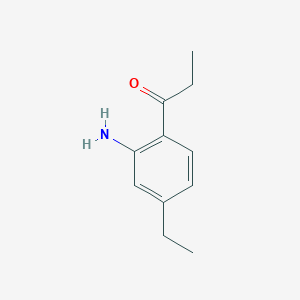
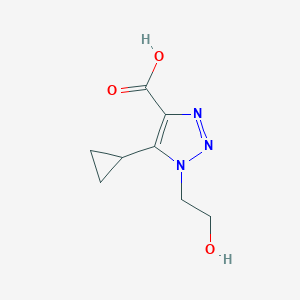
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

